molecular formula C15H11Cl2NO3 B5572607 methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate CAS No. 5740-45-4

methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate

Numéro de catalogue B5572607
Numéro CAS: 5740-45-4
Poids moléculaire: 324.2 g/mol
Clé InChI: YZABFGWSKRPPHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is synthesized through a multi-step process. In

Applications De Recherche Scientifique

Enhancing NMDAR-Mediated Neurotransmission

Research has shown that sodium benzoate, a D-amino acid oxidase inhibitor, can enhance N-methyl-D-aspartate receptor (NMDAR)-mediated neurotransmission. This mechanism is considered a novel treatment approach for schizophrenia and has shown promise in improving symptoms and cognitive functions in patients with chronic schizophrenia. Clinical trials have demonstrated that adjunctive therapy with sodium benzoate significantly improves symptomatology and neurocognition in these patients, suggesting a potential application in psychiatric disorders treatment (Lane et al., 2013; Lin et al., 2014).

Alzheimer's Disease and Cognitive Impairment

Sodium benzoate's ability to enhance NMDAR activity has also been explored in the context of Alzheimer's disease and cognitive impairment. A study found that sodium benzoate treatment significantly improved cognitive and overall functions in patients with early-phase Alzheimer's disease, presenting a novel approach for managing early dementing processes (Lin et al., 2014).

Treatment for Late-Life Depression

In the treatment of late-life depression, sodium benzoate demonstrated an ability to decrease perceived stress and improve cognitive function, indicating its potential as a novel therapeutic approach for depression, particularly among the elderly (Lin et al., 2022).

Behavioral and Psychological Symptoms of Dementia (BPSD)

A randomized, double-blind, placebo-controlled trial examined the efficacy of sodium benzoate treatment for BPSD. The study suggested the need for further research to clarify its efficacy, indicating ongoing exploration into its potential benefits across various neurological and psychiatric conditions (Lin et al., 2019).

Adjunctive Therapy in Schizophrenia

Sodium benzoate used as an adjunctive therapy in schizophrenia, particularly for patients with a poor response to clozapine, has shown positive results in improving symptoms and quality of life. This suggests its potential as an additive treatment option in refractory cases of schizophrenia (Lin et al., 2017).

Propriétés

IUPAC Name

methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)9-5-2-3-8-12(9)18-14(19)13-10(16)6-4-7-11(13)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZABFGWSKRPPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349970
Record name ST043161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5740-45-4
Record name ST043161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.